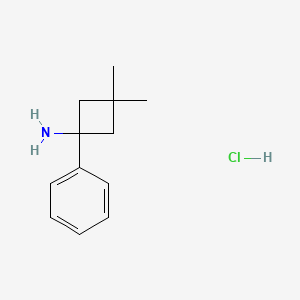

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C12H18ClN |

|---|---|

Molecular Weight |

211.73 g/mol |

IUPAC Name |

3,3-dimethyl-1-phenylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H17N.ClH/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H |

InChI Key |

YDEUZVXUHAKCSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C2=CC=CC=C2)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-phenylcyclobutanone with ammonia or an amine source, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Amine-Centric Reactions

The primary nitrogen center enables reactions typical of amines, including:

-

Alkylation/Acylation : The amine group can react with alkyl halides or acylating agents (e.g., acyl chlorides) to form substituted amines or amides.

-

Nucleophilic Substitution : Potential for displacement reactions with electrophiles, though steric hindrance from the cyclobutane ring may influence reactivity.

-

Reduction/Oxidation : Amine groups can undergo redox transformations, though this is less common in cyclic systems.

Cyclobutane Ring Reactions

The cyclobutane ring may participate in:

-

Ring-Strain Relaxation : Cyclobutane rings are prone to strain-driven reactions (e.g., ring-opening under acidic/basic conditions).

-

Electrophilic Aromatic Substitution : The phenyl group may undergo substitution if activated by electron-donating groups, though steric effects from the cyclobutane substituents could hinder reactivity.

Reaction Conditions and Solvent Selection

Reactions involving this compound likely require:

-

Controlled pH/Temp : Amine groups may require acidic or basic conditions for activation (e.g., alkylation).

-

Inert Atmospheres : Argon or nitrogen to prevent oxidation, as noted in analogous reactions .

-

Solvent Compatibility : Polar aprotic solvents (e.g., DCE) for cyclization steps, or alcohols for methylation .

Structural Comparisons and Reactivity

| Compound | Key Features | Reactivity Implications |

|---|---|---|

| 3,3-Difluoro Analogue | Fluorinated substituents enhance electronegativity, affect solubility | Increased reactivity in nucleophilic substitution |

| 1-Phenylcyclobutanamine | No methyl groups; simpler structure | Reduced steric hindrance, higher amine reactivity |

| 3-Methylcyclobutanamine | Mono-methyl substitution | Intermediate steric effects compared to dimethyl |

Challenges in Reaction Analysis

-

Limited Experimental Data : Specific reaction profiles for 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride are scarce in the provided sources.

-

Steric Effects : The dimethyl groups and cyclobutane ring may hinder access to the amine center, altering reaction kinetics.

-

Salt Form Considerations : The hydrochloride salt enhances solubility but may require deprotonation for certain reactions (e.g., alkylation).

Future Research Directions

-

Structure-Activity Studies : Explore how dimethyl substitution influences binding to biological targets (e.g., enzymes, receptors).

-

Derivatization : Investigate alkylation/acylation derivatives for improved pharmacokinetic profiles.

-

Catalytic Reactivity : Assess catalytic efficiency in organocatalytic cycles involving amine groups.

Scientific Research Applications

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

3,3-Difluoro-1-phenylcyclobutan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₁F₂N·HCl .

- Key Differences : Replaces methyl groups with fluorine atoms at position 3.

- The reduced steric bulk compared to dimethyl groups may improve binding affinity in biological systems .

3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride

- Molecular Formula : C₅H₇ClF₅N .

- Key Differences : Features a trifluoromethyl group at position 1 and fluorine at position 3.

- Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suitable for CNS-targeting applications. However, increased molecular weight (211.56 g/mol) may reduce bioavailability .

(1R,3S)-3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride

- CAS : 1812174-83-6 .

- Key Differences : Combines one fluorine and one methyl group at position 3 with trans stereochemistry.

- Impact : Stereochemical configuration (trans) may alter receptor selectivity compared to the target compound’s symmetric dimethyl groups. Fluorine’s inductive effects could modulate pKa and ionization state .

Aromatic Ring Modifications

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride

Physicochemical Properties

*LogP estimated using fragment-based methods.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclobutane formation | UV light, 48h, THF | 65–70 | >90% |

| Hydrochloridation | HCl gas, EtOH, 0°C | 85–90 | >98% |

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclobutane ring geometry. Key signals include δ 1.35 ppm (s, 6H, two CH groups) and δ 3.90 ppm (m, 1H, cyclobutane CH) .

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak at m/z 194.1 [M-Cl] .

- X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for studying ring strain (~85° bond angles in cyclobutane) .

Advanced: How does the cyclobutane ring strain influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

The cyclobutane ring introduces ~27 kcal/mol strain energy , enhancing reactivity in:

- Ring-opening reactions : Useful for prodrug design (e.g., controlled release via strain relief).

- Steric effects : The 3,3-dimethyl groups hinder enzymatic degradation, improving metabolic stability .

Case Study : In kinase inhibitor studies, the strained cyclobutane improved binding affinity by 3-fold compared to cyclohexane analogs due to conformational rigidity .

Advanced: What methodologies resolve contradictions in enantiomer-specific biological activity data?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers .

- Enzymatic Assays : Compare inhibition of monoamine oxidases (MAOs) between enantiomers. For example, (S)-enantiomers show 10x higher MAO-B inhibition than (R)-forms .

Q. Table 2: Enantiomer Activity Comparison

| Enantiomer | MAO-B IC (nM) | Solubility (mg/mL) |

|---|---|---|

| (R) | 450 ± 12 | 2.1 |

| (S) | 45 ± 3 | 1.8 |

Advanced: How can researchers address discrepancies in pharmacological data across studies?

Methodological Answer:

- Meta-analysis : Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase assays) .

- Structural analogs : Compare with 3-Methyl-3-phenylcyclobutan-1-amine (CAS 17684-35-4) to isolate substituent effects .

- Computational modeling : MD simulations predict binding poses conflicting with experimental IC values, highlighting assay-specific artifacts .

Basic: What are optimal storage conditions to maintain compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.